molecular formula C11H12N4O2 B8810017 ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate CAS No. 77177-26-5

ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate

Cat. No. B8810017
CAS RN: 77177-26-5
M. Wt: 232.24 g/mol
InChI Key: JQPAALBDXTUHTI-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate is a chemical compound that belongs to the class of organic compounds known as tetrazoles . Tetrazoles are compounds containing a tetrazole ring, which is a five-membered aromatic ring made up of four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

Tetrazole is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . It undergoes reaction with few active metals and produces new compounds which are explosives to shocks . It involves exothermic reactions with reducing agents .


Physical And Chemical Properties Analysis

Tetrazole is a crystalline light yellow powder and odorless . It shows a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . Tetrazole dissolves in water, acetonitrile, etc . Generally, dilute 1H-tetrazole in acetonitrile is used for DNA synthesis in biochemistry .

Safety and Hazards

Tetrazoles are burst vigorously on exposed to shock, fire, and heat on friction . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide . It’s recommended not to use it for medical, clinical diagnosis or treatment, food and cosmetics, etc . For safety and health, please wear laboratory clothes, disposable gloves and masks .

properties

CAS RN

77177-26-5

Product Name

ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

ethyl 2-(5-methyltetrazol-1-yl)benzoate

InChI

InChI=1S/C11H12N4O2/c1-3-17-11(16)9-6-4-5-7-10(9)15-8(2)12-13-14-15/h4-7H,3H2,1-2H3

InChI Key

JQPAALBDXTUHTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N2C(=NN=N2)C

solubility

17.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (89.7 g, 0.44 mol) was dissolved in acetone (1 L) and cesium carbonate (214.7 g, 0.66 mol) was added with vigorous stirring. Ethyl iodide (70.3 ml, 0.88 mol) was added dropwise and the reaction was heated to reflux for 4 hours. The reaction was cooled to room temperature and filtered. The acetone was removed in vacuo to yield a yellow solid which was dissolved in dichloromethane (800 ml) and washed with saturated sodium bicarbonate (200 ml). The organic fraction was dried (Na2SO4), filtered, and concentrated to yield 92.7 g of ethyl 2-(5-methyl-1H-tetrazol-1-yl)benzoate as a light yellow solid.
Quantity
89.7 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
214.7 g
Type
reactant
Reaction Step Two
Quantity
70.3 mL
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Acetone (3.2 L) and 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (228 g) were combined then stirred at ambient temperature for 15 minutes. Potassium carbonate (228 g) was added to the reaction mixture in a single portion. lodoethane (366.9 g) was added dropwise to the reaction mixture producing a slight exotherm. The reaction mixture was heated at reflux for about 4 hours then stirred overnight while cooling to ambient temperature. The precipitated salts were removed by filtration then rinsed with acetone. The combined riltrates were evaporated under vacuum. The residue was dissolved in dichloromethane (1.5 L). The dichloromethane solution was washed with water (1.5 L), dried over magnesium sulfate then concentrated under vacuum to provide 227 g of ethyl-2-(5-methyl-1H-tetrazol-1-yl)benzoate as a white solid m. p. 98-100° C.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
228 g
Type
reactant
Reaction Step Two
Quantity
3.2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Acetone (3.2 L) and 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid (228 g) were combined then stirred at ambient temperature for 15 minutes. Potassium carbonate (228 g) was added to the reaction mixture in a single portion. Iodoethane (366.8 g) was added dropwise to the reaction mixture producing a slight exotherm. The reaction mixture was heated at reflux for about 4 hours then stirred overnight while cooling to ambient temperature. The precipitated salts were removed by filtration then rinsed with acetone. The combined filtrates were evaporated under vacuum. The residue was dissolved in dichloromethane (1.5 L). The dichloromethane solution was washed with water (1.5 L), dried over magnesium sulfate then concentrated under vacuum to provide 227 g of ethyl-2-(5-methyl-1H-tetrazol-1-yl)benzoate as a white solid m.p. 98-100° C.
Quantity
228 g
Type
reactant
Reaction Step One
Quantity
366.8 g
Type
reactant
Reaction Step Two
Quantity
228 g
Type
reactant
Reaction Step Three
Quantity
3.2 L
Type
solvent
Reaction Step Three

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